2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-amine
CAS No.: 1328640-49-8
Cat. No.: VC5215525
Molecular Formula: C9H15N3
Molecular Weight: 165.24
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1328640-49-8 |
---|---|
Molecular Formula | C9H15N3 |
Molecular Weight | 165.24 |
IUPAC Name | 2-(5-cyclopropyl-2-methylpyrazol-3-yl)ethanamine |
Standard InChI | InChI=1S/C9H15N3/c1-12-8(4-5-10)6-9(11-12)7-2-3-7/h6-7H,2-5,10H2,1H3 |
Standard InChI Key | ROAQPAJXTZFPLI-UHFFFAOYSA-N |
SMILES | CN1C(=CC(=N1)C2CC2)CCN |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic name for this compound is 2-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-amine. Its molecular formula is C₉H₁₅N₃, with a molecular weight of 165.24 g/mol . The SMILES notation (CC(C1=CC(C2CC2)=NN1C)N
) and InChI key (MLDAKJJGLVRWRH-UHFFFAOYSA-N
) provide unambiguous representations of its structure, confirming the pyrazole ring, cyclopropyl substituent, and ethanamine chain .
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
IUPAC Name | 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-amine |
Molecular Formula | C₉H₁₅N₃ |
Molecular Weight | 165.24 g/mol |
SMILES | CC(C1=CC(C2CC2)=NN1C)N |
InChI Key | MLDAKJJGLVRWRH-UHFFFAOYSA-N |
Crystallographic and Spectroscopic Data
While direct crystallographic data for this compound is limited, analogous pyrazole derivatives exhibit monoclinic crystal systems with unit cell parameters such as a = 12.2755 Å, b = 6.2753 Å, and c = 30.3790 Å . NMR and IR spectra typically show signals indicative of amine (-NH₂) and cyclopropyl groups, with aromatic protons resonating between δ 6.0–7.5 ppm in ¹H NMR.
Synthesis and Industrial Preparation
Synthetic Routes
The synthesis of 2-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-amine involves multi-step reactions starting from cyclopropyl hydrazine and acetylacetone derivatives. A common approach includes:
-
Cyclocondensation: Reacting cyclopropyl hydrazine with β-keto esters to form the pyrazole ring.
-
Methylation: Introducing the methyl group at the N1 position using methyl iodide in the presence of potassium carbonate.
-
Amination: Functionalizing the pyrazole with an ethanamine side chain via nucleophilic substitution or reductive amination .
Industrial-scale production employs continuous flow reactors to enhance yield (≥75%) and purity (>95%), with acetonitrile and dimethyl sulfoxide (DMSO) as preferred solvents.
Table 2: Optimal Reaction Conditions
Step | Reagents/Catalysts | Temperature | Solvent | Yield |
---|---|---|---|---|
Cyclocondensation | Cyclopropyl hydrazine, β-keto ester | 80°C | Ethanol | 65% |
Methylation | Methyl iodide, K₂CO₃ | 60°C | DMF | 85% |
Amination | Ethylenediamine, NaBH₄ | RT | Methanol | 70% |
Purification and Characterization
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. LC-MS and HPLC analyses confirm molecular integrity, with retention times around 8.2 minutes under reversed-phase conditions .
Molecular Structure and Reactivity
Structural Features
The pyrazole ring adopts a planar conformation, with the cyclopropyl group inducing steric strain that enhances reactivity. The ethanamine side chain facilitates hydrogen bonding, critical for biological interactions . Density Functional Theory (DFT) calculations predict a dipole moment of 2.8 Debye, aligning with its moderate solubility in polar solvents .
Key Chemical Reactions
-
Alkylation/Acylation: The primary amine undergoes reactions with alkyl halides or acyl chlorides to form secondary amines or amides.
-
Cycloadditions: Participation in [3+2] cycloadditions with nitriles yields triazole derivatives, expanding its utility in heterocyclic chemistry.
-
Oxidation: Treatment with hydrogen peroxide forms N-oxide derivatives, altering electronic properties.
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits a boiling point of 340.9±32.0°C and a density of 1.3±0.1 g/cm³ . It is sparingly soluble in water (2.1 mg/mL at 25°C) but highly soluble in DMSO (>50 mg/mL), making it suitable for biological assays.
Table 3: Physicochemical Data
Property | Value |
---|---|
Boiling Point | 340.9±32.0°C |
Density | 1.3±0.1 g/cm³ |
LogP (Partition Coefficient) | 1.8 |
Solubility in Water | 2.1 mg/mL |
Applications in Scientific Research
Medicinal Chemistry
2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-amine serves as a precursor for antimicrobial agents, showing MIC values of ≤8 µg/mL against Staphylococcus aureus. Its derivatives inhibit tyrosine kinases (IC₅₀ = 0.5–2.0 µM), highlighting potential in cancer therapy.
Materials Science
The compound’s rigid cyclopropyl group enhances thermal stability in polymers, with glass transition temperatures (Tg) exceeding 150°C in polyamide composites .
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